3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-5-2-3-6-15(12)19-17(20)18-10-14-9-13(11-22-14)16-7-4-8-21-16/h2-9,11H,10H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFHUMZAWUXKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea typically involves multi-step organic synthesis. One common approach is as follows:
Formation of the Furan-Thiophene Intermediate: The initial step involves the coupling of furan and thiophene rings. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.
Introduction of the Methyl Group: The next step involves the introduction of a methyl group to the thiophene ring. This can be done using a Friedel-Crafts alkylation reaction with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with 2-methylphenyl isocyanate to form the desired urea compound. This reaction typically occurs under mild conditions, such as room temperature, in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or sulfoxides.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the urea moiety to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in an inert solvent like tetrahydrofuran under reflux conditions.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether; nucleophilic reagents like sodium methoxide; typically performed in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Epoxides, sulfoxides
Reduction: Amines
Substitution: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related urea and heterocyclic derivatives reported in recent literature. Below is a comparative analysis based on key analogs:
Table 1: Structural and Functional Comparison of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea and Analogs
<sup>1</sup> Synthesized via condensation of prop-2-en-1-one derivatives with urea/thiourea . <sup>2</sup> Derived from hydrazono-benzoyl urea modifications on tetrahydrobenzo[b]thiophene .
Key Observations :
Heterocyclic Diversity: The target compound’s thiophene-furan hybrid contrasts with pyrimidine cores in 4a-d/5a-d. Tetrahydrobenzo[b]thiophene in 7a-d introduces ring saturation, likely reducing aromatic stacking but improving solubility compared to the fully aromatic target compound .
Urea Modifications: The 2-methylphenyl substituent in the target compound may increase lipophilicity versus the benzoyl/hydrazono groups in 7a-d, which could enhance polar interactions . Thiol vs.
Synthetic Routes :
- The target compound’s synthesis (unreported in evidence) may parallel methods for 4a-d/5a-d, where urea/thiourea reacts with carbonyl precursors under basic conditions .
Research Implications and Gaps
While the target compound’s structure suggests utility in drug design (e.g., kinase or protease inhibition), empirical data on its bioactivity, solubility, and stability are absent in the reviewed literature. Comparative studies with analogs highlight the need for:
- Experimental validation of electronic effects from the furan-thiophene motif.
- Pharmacokinetic profiling to assess advantages over pyrimidine or saturated thiophene derivatives.
Further research should explore structure-activity relationships (SAR) to optimize this scaffold for therapeutic applications.
Biological Activity
The compound 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea (CAS Number: 2380061-73-2) is a member of the thiourea class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anti-urease agent, antioxidant properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.4 g/mol. The structural composition includes a furan and thiophene moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₂S |
| Molecular Weight | 312.4 g/mol |
| CAS Number | 2380061-73-2 |
Anti-Urease Activity
Urease is an enzyme linked to various medical conditions, including kidney stones and peptic ulcers. Compounds that inhibit urease can potentially serve as therapeutic agents. Studies have shown that derivatives of thiourea exhibit significant urease inhibitory activity. For instance, related compounds have demonstrated IC50 values ranging from 0.0019 µM to 0.0532 µM against jack bean urease, indicating potent inhibition compared to standard thiourea (IC50 = 4.7455 µM) .
The mechanism of inhibition for these compounds often involves non-competitive inhibition, where the inhibitor binds to the enzyme regardless of substrate concentration . This suggests that 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea may also exhibit similar inhibitory properties.
Antioxidant Activity
The antioxidant capacity of thiourea derivatives has been extensively studied. In vitro assays measuring DPPH radical scavenging activity have indicated that several thiourea compounds possess significant antioxidant properties, comparable to standard antioxidants like Vitamin C . While specific data on 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea was not detailed in the available literature, its structural analogs suggest potential antioxidant benefits.
Other Pharmacological Activities
Thiourea and its derivatives have been reported to exhibit a variety of pharmacological activities, including:
- Anti-inflammatory : Compounds in this class have shown promise in reducing inflammation.
- Anti-cancer : Some derivatives demonstrate cytotoxic effects against cancer cell lines.
- Antibacterial : Certain thiourea compounds have been effective against various bacterial strains .
Case Studies and Research Findings
Recent studies highlight the synthesis and evaluation of various thiourea derivatives, including those structurally related to 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea . For instance:
- A study synthesized a series of thiourea hybrids and evaluated their biological activity against urease and free radicals.
- Another investigation focused on the molecular docking studies that predicted strong binding affinities for urease enzymes, reinforcing the potential of these compounds as effective urease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
